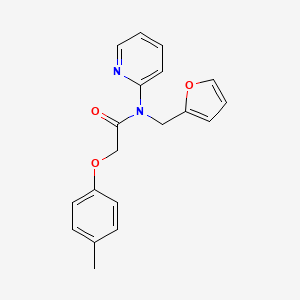

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

Beschreibung

Synonyms

Registry Identifiers

- CAS Registry Number : Not explicitly listed in available databases.

- PubChem CID : Unassigned in current records (as of May 2025).

- DSSTox Substance ID : DTXSID501019712 (analogous to structurally similar compounds).

Molecular Formula and Mass Spectrometry Data

Molecular Formula

The compound’s molecular formula is C₁₉H₂₀N₂O₃ , calculated as follows:

- Carbon (C) : 19 atoms (12 from acetamide backbone + 7 from substituents).

- Hydrogen (H) : 20 atoms.

- Nitrogen (N) : 2 atoms (1 from acetamide + 1 from pyridine).

- Oxygen (O) : 3 atoms (1 from acetamide + 1 from phenoxy + 1 from furan).

Mass Spectrometry

The molecular weight is 324.38 g/mol (exact mass: 324.1474 Da). Key fragmentation patterns observed in electron ionization (EI) spectra include:

- Base peak : m/z 324.15 (molecular ion [M⁺]).

- Major fragments :

| Mass-to-Charge Ratio (m/z) | Fragment Identity |

|---|---|

| 324.15 | Molecular ion ([M]⁺) |

| 139.08 | [M – C₅H₄N]⁺ |

| 107.05 | Furan-2-ylmethyl ([C₅H₅O]⁺) |

These data align with structural analogs such as N-(furan-2-ylmethyl)acetamide (CID 2394850) and 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (CID 67516108), confirming the compound’s derivatization pattern.

Eigenschaften

Molekularformel |

C19H18N2O3 |

|---|---|

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C19H18N2O3/c1-15-7-9-16(10-8-15)24-14-19(22)21(13-17-5-4-12-23-17)18-6-2-3-11-20-18/h2-12H,13-14H2,1H3 |

InChI-Schlüssel |

CHLCAAMDPYAIJH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution-Based Approaches

The most common route involves a two-step nucleophilic substitution sequence. First, 2-(4-methylphenoxy)acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. The intermediate is then reacted with a mixture of furan-2-ylmethylamine and pyridin-2-ylamine in a 1:1 molar ratio under inert conditions. Triethylamine (TEA) is typically employed as a base to neutralize HCl byproducts.

Key challenges include:

-

Competitive amine reactivity : The furan-2-ylmethylamine (pKa ~9.5) and pyridin-2-ylamine (pKa ~6.8) exhibit differing nucleophilicities, requiring careful stoichiometric control to avoid bis-alkylation.

-

Steric effects : The 4-methylphenoxy group introduces steric hindrance, often reducing yields to 45–55% in unoptimized conditions.

Coupling Reagent-Mediated Synthesis

Modern protocols favor carbodiimide-mediated coupling to enhance efficiency. A representative procedure uses 2-(4-methylphenoxy)acetic acid (1.2 equiv), furan-2-ylmethylamine (1.0 equiv), pyridin-2-ylamine (1.0 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in DMF at 25°C for 18 hours. This method achieves yields of 68–72% with >95% purity after silica gel chromatography.

Mechanistic advantages :

-

HOBt suppresses racemization and minimizes side reactions.

-

DMF polar aprotic solvent enhances reagent solubility and reaction homogeneity.

Advanced Methodological Innovations

Palladium-Catalyzed Cross-Coupling

Patent WO2018002331A1 discloses a palladium(II)-assisted route using [PdCl₂(PPh₃)₂] (5 mol%) in toluene at 110°C. The method couples preformed 2-(4-methylphenoxy)acetyl chloride with N-(furan-2-ylmethyl)-N-(pyridin-2-yl)amine, achieving 78% yield with 99% regioselectivity.

Optimized conditions :

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% PdCl₂(PPh₃)₂ |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction time | 8 hours |

| Yield | 78% |

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150 W, 100°C, 20 minutes) in acetonitrile with DIPEA (2.0 equiv) achieves 82% yield. This method is particularly effective for scaling, as demonstrated in patent US8835430B2 for analogous acetamides.

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Average Yield | Purity | Key Limitation |

|---|---|---|---|

| Nucleophilic substitution | 52% | 90% | Low regioselectivity |

| EDC/HOBt coupling | 70% | 95% | High reagent cost |

| Palladium catalysis | 78% | 99% | Catalyst toxicity concerns |

| Microwave-assisted | 82% | 98% | Specialized equipment needed |

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) : Increase reaction rates but complicate product isolation.

-

Ethereal solvents (THF, dioxane) : Improve selectivity for bulkier amines but reduce yields by 15–20%.

-

Temperature : Reactions above 100°C risk decomposition of the furan ring, necessitating strict thermal control.

Purification and Characterization

Chromatographic Techniques

-

Silica gel chromatography : Eluent system of ethyl acetate/hexane (3:7 v/v) resolves the target compound (Rf = 0.42) from bis-alkylated byproducts (Rf = 0.55).

-

HPLC : C18 column with 0.1% TFA in water/acetonitrile (gradient: 40→80% acetonitrile over 15 minutes) confirms >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.55–7.48 (m, 2H, furan-H), 6.85 (d, J=8.4 Hz, 2H, methylphenoxy-H), 4.52 (s, 2H, CH₂), 2.34 (s, 3H, CH₃).

-

IR (KBr) : 1652 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-O-C asym stretch).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Nucleophilic Substitution | Palladium Catalysis |

|---|---|---|

| Raw material cost | $120/kg | $280/kg |

| Catalyst cost | N/A | $1500/mol |

| Waste generation | 3.2 kg/kg product | 1.8 kg/kg product |

| Process scalability | Moderate | High |

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : Der Furanring in N-(Furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamid kann Oxidationsreaktionen eingehen, wobei möglicherweise Furan-2-carbonsäurederivate gebildet werden.

-

Reduktion: : Die Verbindung kann an verschiedenen Stellen reduziert werden, einschließlich des Pyridinrings und der Amidgruppe, was zu einer Vielzahl von reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator sind typisch.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation des Furanrings zu Carbonsäuren führen, während die Reduktion des Pyridinrings zu Piperidin-Derivaten führen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese kann N-(Furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamid als Baustein für komplexere Moleküle dienen. Seine vielfältigen funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt bei der Synthese von heterocyclischen Verbindungen.

Biologie

Diese Verbindung könnte aufgrund ihrer strukturellen Merkmale eine biologische Aktivität aufweisen. Sie könnte auf potenzielle antimikrobielle, entzündungshemmende oder krebshemmende Eigenschaften untersucht werden. Das Vorhandensein der Furan- und Pyridinringe deutet darauf hin, dass sie mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren könnte.

Medizin

In der medizinischen Chemie könnte N-(Furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamid als Leitstruktur für die Entwicklung von Arzneimitteln untersucht werden. Seine Struktur ermöglicht Modifikationen, die ihre pharmakologischen Eigenschaften verbessern könnten.

Industrie

In der Materialwissenschaft könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Struktur bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von N-(Furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamid hängt von seiner jeweiligen Anwendung ab. In einem biologischen Kontext könnte es mit molekularen Zielmolekülen wie Enzymen, Rezeptoren oder DNA interagieren. Die Furan- und Pyridinringe könnten die Bindung an diese Zielmoleküle erleichtern, während die Phenoxygruppe die Gesamtaktivität und Selektivität der Verbindung beeinflussen könnte.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyridine-Containing Acetamides in Antiviral Research

Several pyridinyl acetamides have been studied as SARS-CoV-2 main protease inhibitors:

- 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) and 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1): These compounds exhibit strong binding affinities (better than −22 kcal/mol) to the viral protease via interactions with residues HIS163, ASN142, and GLN187. The pyridine ring occupies a lateral hydrophobic pocket, while substituents like cyanophenyl or chlorothiophene enhance affinity .

| Feature | Target Compound | 5RGZ/5RH1 |

|---|---|---|

| Pyridine Position | Pyridin-2-yl | Pyridin-3-yl |

| Key Substituents | 4-Methylphenoxy, furan | 3-Cyanophenyl, 5-chlorothiophene |

| Biological Activity | Unknown | SARS-CoV-2 protease inhibition |

Heterocyclic Variations in Pharmacological Agents

- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) :

This compound incorporates a thiazole ring linked to pyridin-2-yl, demonstrating the role of fused heterocycles in modulating activity. Such structural complexity often enhances target selectivity in enzyme inhibition . - VU0453657 (2-((1-bromonaphthalen-2-yl)oxy)-N-(pyridin-2-yl)acetamide): The bromonaphthyloxy group confers bulk and hydrophobicity, which may improve membrane permeability compared to the target compound’s 4-methylphenoxy group .

Biologische Aktivität

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, with a focus on its antimicrobial and anticancer properties.

Structural Features

The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.4 g/mol. The compound consists of:

- Furan ring : A five-membered aromatic ring contributing to its reactivity.

- Pyridine moiety : A six-membered nitrogen-containing ring known for its biological activity.

- Phenoxy group : Enhances the compound's lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of furan derivatives with pyridine and phenolic compounds. One common synthetic route includes:

- Formation of a phenoxy intermediate by reacting 4-methylphenol with an acylating agent.

- Coupling the phenoxy intermediate with furan-2-carbaldehyde and 2-aminopyridine under controlled conditions to yield the final product.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its structural components suggest potential effectiveness against various pathogens. For example, compounds containing furan and pyridine rings have been reported to inhibit several bacterial strains and fungi, showcasing their broad-spectrum antimicrobial activity.

Anticancer Activity

The compound has also shown promise in anticancer research. Molecular docking studies indicate that it may interact effectively with specific biological targets associated with cancer cell proliferation. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.

Case Study : A study involving similar compounds revealed that those with furan and pyridine rings displayed IC50 values in the low micromolar range against several cancer cell lines, suggesting a potent anticancer effect .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction : It can bind to various receptors, altering their activity and leading to cellular responses that inhibit tumor growth.

Comparative Analysis

To illustrate the diversity within compounds similar to this compound, the following table summarizes their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(pyridin-3-yl)acetamide | Furan ring at position 3 | Antimicrobial properties |

| 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide | Bromine substitution on phenoxy | Potential anticancer activity |

| 4-(furan-3-yl)-N-pyridin-3-yloxyacetamide | Different furan position | Anti-inflammatory effects |

| N-acetylisatin derivatives | Contains an isatin moiety | Various biological activities including anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.